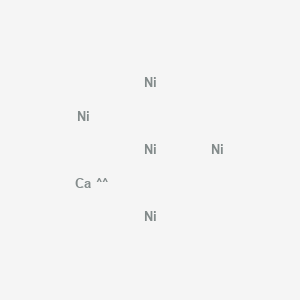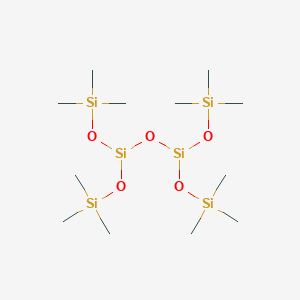![molecular formula C10H16O2 B14726513 6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one CAS No. 5732-81-0](/img/structure/B14726513.png)
6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one is a heterocyclic organic compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a cyclopentane ring fused to a furan ring, with three methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one can be achieved through several methods. One common approach involves the Baeyer-Villiger oxidation of a racemic [2+2] cycloadduct derived from dichloroketene and dimethylfulvene. This reaction produces 3,3-dichloro-6-(1-methylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, which can then be opened with (+)-α-methylbenzylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
- 6-(1-Methylethylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one
Uniqueness
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific arrangement of methyl groups and the fusion of the cyclopentane and furan rings. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5732-81-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
6,6,6a-trimethyl-3,3a,4,5-tetrahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-4-7-6-8(11)12-10(7,9)3/h7H,4-6H2,1-3H3 |
Clé InChI |
RZQMMUGEFLGWFB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2C1(OC(=O)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


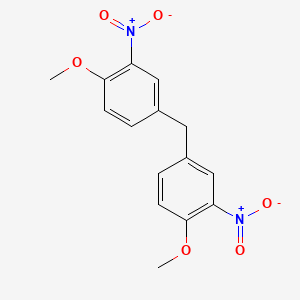
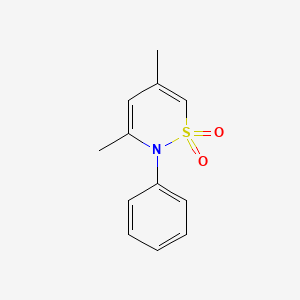
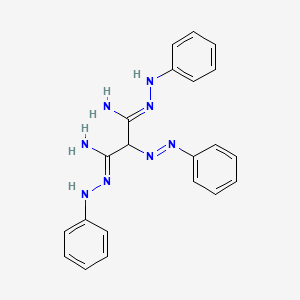
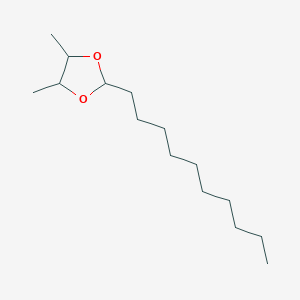

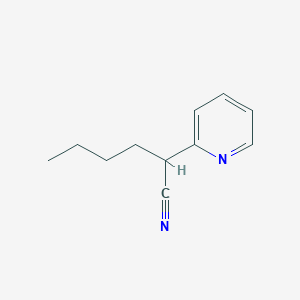

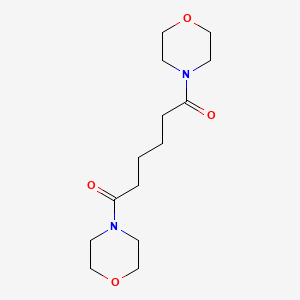
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
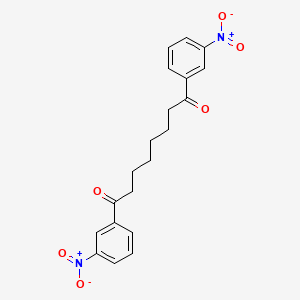
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
